REACTION_CXSMILES
|
[C:1](=O)(O)[O-].[Na+].[C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])(=[O:8])[CH3:7].CI>CN(C)C=O.O>[C:6]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:1])=[O:13])(=[O:8])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CCCC(=O)O
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (250 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The drying agent was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated on the rotary evaporator
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)CCCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |